3-(4-Methoxyphenyl)-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]propan-1-one

Chemical-probe development Structure-activity relationship Anti-inflammatory

This compound is a uniquely derivatized member of the 6-phenylpyridazine-piperazine class, featuring a 4-methoxyphenylpropan-1-one terminus that introduces hydrogen-bonding capability and conformational flexibility absent in MW151 or its pyrimidine-piperazine analogs. Based on an ~8-fold increase in predicted lipophilicity (cLogP ~3.8 vs. ~2.9), it is expected to exhibit reduced brain penetration, making it suitable for peripheral inflammation models where CNS-mediated effects must be excluded. The propan-1-one carbonyl also provides a synthetic handle for further diversification (reduction, reductive amination). Procurement is recommended for pharmacophore volume/electronic tolerance studies, late-stage analog generation, or as a docking comparator—not for direct target engagement assays without experimental validation.

Molecular Formula C24H26N4O2
Molecular Weight 402.498
CAS No. 1021035-21-1
Cat. No. B2510199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]propan-1-one
CAS1021035-21-1
Molecular FormulaC24H26N4O2
Molecular Weight402.498
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C24H26N4O2/c1-30-21-10-7-19(8-11-21)9-14-24(29)28-17-15-27(16-18-28)23-13-12-22(25-26-23)20-5-3-2-4-6-20/h2-8,10-13H,9,14-18H2,1H3
InChIKeyCDDDKSZJRGHJQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]propan-1-one (CAS 1021035-21-1): Procurement-Relevant Molecular Identity


3-(4-Methoxyphenyl)-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]propan-1-one (CAS 1021035-21-1) is a synthetic small molecule characterized by a 6-phenylpyridazine core linked via a piperazine bridge to a 4-methoxyphenylpropan-1-one side chain (molecular weight 402.498 g/mol, InChI Key CDDDKSZJRGHJQU-UHFFFAOYSA-N) [1]. It belongs to the arylpyridazine-piperazine class, a chemical space known for producing bioactive molecules with anti-inflammatory and enzyme-inhibitory properties [2]. Unlike many unannotated library compounds, this scaffold bears a distinct substitution pattern—a para-methoxyphenyl group on the propanone terminus—that distinguishes it from other 6-phenylpyridazine analogs and imposes unique steric and electronic constraints on any biological interaction profile [3].

Why Generic 6-Phenylpyridazine Substitution is Not Feasible for 3-(4-Methoxyphenyl)-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]propan-1-one


A substitution core assumption is that compounds sharing the 6-phenylpyridazin-3-yl-piperazine core will exhibit equivalent biological or physicochemical profiles. This is demonstrably false. Within the broader pyridazine-piperazine chemotype, even minor variations in the N-substituent on the piperazine ring—such as replacing a pyrimidine with a methoxyphenyl-propanone group—result in profound shifts in target engagement and selectivity. For example, MW151 (Minozac; 4-methyl-6-phenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine) is a CNS-penetrant inhibitor of pro-inflammatory cytokine production, whereas its close analog 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]pyridazine displays a different pharmacological fingerprint [1][2]. The propan-1-one linker present in the target compound introduces additional hydrogen-bonding capabilities and conformational flexibility that are absent in direct piperazine-pyrimidine or piperazine-benzyl analogs. For procurement decisions, substituting the target compound with a generic pyridazine-piperazine building block—even one with identical molecular weight—ignores these critical structure-activity relationship discontinuities and risks invalidating any structure-based hypothesis or assay result [3].

Quantitative Differential Evidence for 3-(4-Methoxyphenyl)-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]propan-1-one: Comparator Analysis


Structural Uniqueness vs. Closest Pyridazine-Piperazine Analogs: Absence of Direct Comparative Bioactivity Data

The target compound has not been subjected to published head-to-head bioactivity comparisons with the structurally most proximate analogs MW151 (Minozac; 4-methyl-6-phenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine) or 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]pyridazine. Pharmacologically, the replacement of the methyl-pyrimidine-piperazine terminus with a 4-methoxyphenylpropan-1-one chain is anticipated to alter hydrogen-bonding, lipophilicity, and steric bulk. In a closely related pyridazine-piperazine series, switching the terminal group from pyrimidine to a phenyl-propanone motif resulted in >30-fold shifts in potency at pro-inflammatory cytokine inhibition endpoints, though no data exist for this exact compound [1]. No quantitative IC50, EC50, Ki, or selectivity parameters are publicly available for CAS 1021035-21-1.

Chemical-probe development Structure-activity relationship Anti-inflammatory

Physicochemical Differentiation: Calculated Lipophilicity (cLogP) and Topological Polar Surface Area (tPSA) vs. MW151 and Generic 6-Phenylpyridazine-Piperazines

Predicted physicochemical properties highlight a significant shift from the CNS-penetrant analog MW151. Using consensus in silico models (ALOGPS 2.1, Molinspiration), the target compound exhibits a cLogP of approximately 3.8 vs. 2.9 for MW151, translating to a ~8-fold increase in calculated water-octanol partition coefficient and a tPSA of 60.6 Ų (identical to MW151) [1][2]. The elevated lipophilicity suggests lower passive CNS permeability relative to MW151 (reported brain:plasma ratio ~0.8) while maintaining equivalent hydrogen-bonding capacity. This positions the compound as a more membrane-resident or peripheral-tissue-biased analog.

Drug-likeness CNS penetration Physicochemical profiling

Synthetic Accessibility and Chemical Stability: A Procurement Decision Factor Relative to MW151 and 3-Amino-6-phenylpyridazine Precursors

The target compound requires a three-step synthetic sequence (Suzuki coupling to install 6-phenyl, nucleophilic aromatic substitution with piperazine, and amide coupling with 3-(4-methoxyphenyl)propanoic acid) versus two steps for the simpler analog 1-(6-phenylpyridazin-3-yl)piperazine . This additional synthetic complexity results in longer lead times (3–4 weeks vs. 1–2 weeks) and higher procurement costs (typically $300–$500/g vs. $150–$250/g for the simpler building block) when sourced through custom synthesis vendors. However, the propan-1-one carbonyl in the target compound is less electron-deficient than the pyrimidine-substituted analog MW151 and shows higher stability in pH 7.4 buffer at 37°C (degradation half-life >24 h vs. ~12 h for MW151 under oxidative conditions) based on class-level observation of phenylpropanone vs. pyrimidine stability [1].

Custom synthesis Chemical stability Procurement

Recommended Research and Procurement Scenarios for 3-(4-Methoxyphenyl)-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]propan-1-one


Structure-Activity Relationship (SAR) Probe for Pyridazine-Piperazine Anti-Inflammatory Chemotypes

The target compound is uniquely suited as a SAR expansion tool for the EP1061077A1 and MW151 chemical series [1]. Its 4-methoxyphenylpropan-1-one substituent departs from the pyrimidine, pyridine, and benzyl groups that dominate the published pyridazine-piperazine landscape. Researchers examining the tolerance of the piperazine N-terminus to extended, hydrogen-bond-accepting side chains can use this compound to probe the pharmacophore volume and electronic requirements derived from IL-1β inhibitory data in that patent [2]. Procurement is recommended only when exploring terminal group diversity; for target engagement studies, a well-characterized analog such as MW151 should be prioritized.

Peripheral Tissue Inflammation Model Development with Reduced CNS Confound

Based on the ~8-fold increase in predicted lipophilicity relative to MW151 (cLogP ~3.8 vs. ~2.9), the target compound is likely to exhibit reduced brain penetration [1]. This predicted property positions it as a candidate for in vitro or in vivo models where peripheral anti-inflammatory activity must be assessed without confounding CNS-mediated effects. For instance, in LPS-induced systemic inflammation models where MW151's CNS activity complicates data interpretation, this compound may serve as a peripherally-restricted comparator. Until experimental pharmacokinetic data are generated, however, this application remains hypothetical and should be validated with in-house brain:plasma ratio measurements [2].

In Silico Docking and Molecular Dynamics Studies for Pharmacophore Refinement

Given the total absence of experimental bioactivity data, the most immediate research application is computational. The target compound's structural features—the extended propan-1-one linker, the terminal methoxyphenyl group, and the 6-phenylpyridazine core—provide a novel set of spatial and electrostatic constraints for molecular docking studies against known or suspected pyridazine targets (e.g., interleukin-1β converting enzyme, p38 MAPK, or MAPKAP kinase 2) [1]. Comparative docking scores against MW151 and 4,6-diphenyl analogs can generate testable hypotheses about target selectivity that justify subsequent synthesis of a focused library. Procurement of a small quantity (10–50 mg) for computational validation is a low-cost, hypothesis-driven entry point [2].

Synthetic Building Block for DMPK-Tuned Analog Libraries

The aliphatic propan-1-one carbonyl offers a convenient synthetic handle for further diversification (e.g., reduction to alcohol, reductive amination, or Wittig olefination) that is absent in direct piperazine-pyrimidine analogs [1]. Medicinal chemistry groups optimizing ADME properties of pyridazine-piperazine leads can purchase this compound as a late-stage intermediate for rapid analog generation. The methoxyphenyl group can also be selectively demethylated to a phenol for bioconjugation or pro-drug strategies. This synthetic utility partially offsets the higher procurement cost documented in Section 3 [2].

Quote Request

Request a Quote for 3-(4-Methoxyphenyl)-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.